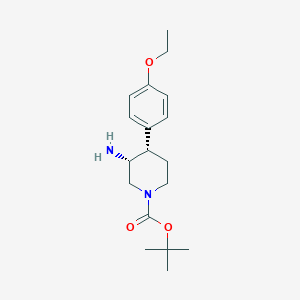

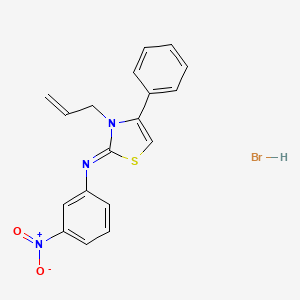

rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis, or (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, is a type of chiral amine compound. Chiral amines are molecules that contain an asymmetric center and can exist in two different forms, or enantiomers, which are mirror images of each other. Rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis is one of these enantiomers and is known for its many applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Derivatives

Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : Research by Marin et al. (2004) delves into the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors for cis-4-hydroxy delta-lactams. These intermediates are crucial for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant in studying peptide and protein structures and functions (Marin et al., 2004).

Hydroxyalkyl Derivatives Synthesis

5-Hydroxyalkyl Derivatives of tert-Butyl 2-Oxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate : Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction to synthesize 5-hydroxyalkyl derivatives. This research contributes to the development of new synthetic methodologies for constructing complex organic molecules (Vallat et al., 2009).

Metathesis Polymerization

Metallacyclobutane Intermediates in Ring-Opening Metathesis Polymerization : Flook et al. (2012) reported on the polymerization of dicarboalkoxynorbornenes using molybdenum and tungsten monoalkoxide pyrrolide initiators. The study provides insights into the synthesis of polymers with specific structural properties, showcasing the application of rac-tert-butyl derivatives in material science (Flook et al., 2012).

Asymmetric Synthesis

Asymmetric Synthesis of Piperidine Derivatives : Hao et al. (2011) described an asymmetric synthesis approach for CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent protein kinase inhibitors. This highlights the compound's role in developing novel synthetic routes for bioactive molecules (Hao et al., 2011).

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWGFNYVKSTZCX-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H]2CCN(C[C@@H]2N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)